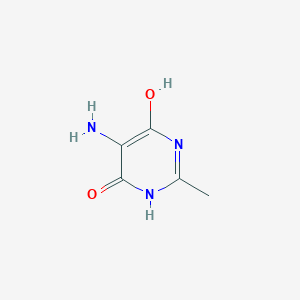

5-Amino-2-methylpyrimidine-4,6-diol

Overview

Description

5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylpyrimidine-4,6-diol typically involves the condensation of malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized to ensure high yields and purity of the final product. Another method involves the use of Vilsmeier–Haack–Arnold reagent, followed by deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure cost-effective and high-yield production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Oxo-pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-2-methylpyrimidine-4,6-diol serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and facilitate the development of novel therapeutic agents.

Synthesis of Antiviral Agents

Research indicates that derivatives of this compound have shown promising antiviral properties. For instance, compounds derived from this structure have been screened for their ability to inhibit viral replication and immune responses. In vitro studies demonstrated that certain 5-substituted derivatives effectively suppressed nitric oxide production in immune cells, suggesting potential anti-inflammatory and antiviral applications .

Cancer Therapeutics

The pyrimidine core is integral to several anticancer drugs. Research has highlighted the compound's potential as an inhibitor of cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression. The modification of the pyrimidine structure can lead to compounds with enhanced selectivity and potency against various cancer cell lines .

The biological activity of this compound derivatives has been extensively studied, revealing several important properties:

Anti-inflammatory Effects

Studies have indicated that derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). This property is particularly relevant for developing treatments for inflammatory diseases . The most effective compounds demonstrated significant suppression of NO production at low concentrations, indicating their potential as anti-inflammatory agents.

Antimicrobial Properties

Some derivatives have shown activity against bacterial strains, suggesting that they could be further developed into antimicrobial agents. The mechanism of action appears to involve interference with bacterial metabolism or cell wall synthesis .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives.

Mechanism of Action

The exact mechanism of action of 5-Amino-2-methylpyrimidine-4,6-diol is not fully elucidated. it is known to inhibit immune-activated nitric oxide production, potentially through interaction with specific enzymes or receptors involved in the nitric oxide synthesis pathway . Further research is needed to identify the precise molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,6-dihydroxypyrimidine: Similar structure but lacks the methyl group at position 2.

2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.

Uniqueness

5-Amino-2-methylpyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide production and potential antiviral activity set it apart from other pyrimidine derivatives .

Biological Activity

5-Amino-2-methylpyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and enzyme inhibition. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CHNO) features an amino group at position 5 and a methyl group at position 2 of the pyrimidine ring. This structural configuration is significant for its biological interactions and potential therapeutic applications.

Target Enzymes

The compound is known to interact with several enzymes, notably dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Inhibition of DHFR can disrupt nucleotide synthesis, affecting rapidly dividing cells such as those in the immune system .

Nitric Oxide Production Inhibition

Research indicates that this compound may inhibit nitric oxide (NO) production in immune cells. This effect suggests a role in modulating inflammatory responses. Studies have shown that similar compounds can significantly reduce NO levels in mouse peritoneal cells, indicating potential anti-inflammatory properties .

Biochemical Pathways

The compound's ability to inhibit NO production implicates it in pathways associated with immune response regulation. By modulating NO levels, it may influence cytokine secretion and other immune signaling pathways.

In Vitro Studies

A study evaluating various substituted pyrimidines found that this compound effectively reduced NO production at concentrations as low as 2.5 µM. The IC values for related compounds ranged from 2 µM to 36 µM, highlighting the potency of this class of compounds .

Case Studies and Applications

- Immunomodulatory Effects : In vitro assays demonstrated that this compound could suppress immune activation markers, suggesting its potential use in treating autoimmune conditions or inflammatory diseases.

- Antiviral Potential : While primarily studied for its anti-inflammatory properties, there is emerging interest in the antiviral capabilities of similar pyrimidine derivatives, warranting further investigation into the biological activity of this compound against viral pathogens.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Nitric Oxide Inhibition | Reduces NO production in immune cells, potentially modulating inflammation |

| Enzyme Interaction | Inhibits dihydrofolate reductase (DHFR), affecting nucleotide synthesis |

| Immunomodulatory Effects | May suppress markers of immune activation and cytokine release |

| Antiviral Potential | Similar compounds have shown promise against viral infections |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-2-methylpyrimidine-4,6-diol, and how can its purity be validated?

- Synthesis : The compound can be synthesized via alkylation or hydroxylation of pyrimidine precursors. For example, substituting hydroxyl groups at positions 4 and 6 of 2-methylpyrimidine under basic conditions (e.g., NaOH) yields the diol structure. Solubility in sodium hydroxide facilitates purification .

- Validation : Purity can be confirmed via HPLC with a buffered mobile phase (e.g., ammonium acetate at pH 6.5) and UV detection. Melting point analysis (>360°C) and spectroscopic methods (NMR, FT-IR) are critical for structural confirmation .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319). Avoid inhalation of dust and work in a fume hood .

- Storage : Store at ambient temperature in airtight containers. The compound is incompatible with oxidizing agents, requiring segregation from reactive chemicals .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies optimize this compound for GPR84 agonism?

- Key Modifications : Alkyl chain length at the 2-position significantly impacts potency. For example, introducing an octyl group enhances GPR84 binding affinity, while shorter chains reduce activity. Substitution patterns on the pyrimidine ring (e.g., diol vs. dichloro derivatives) also influence efficacy .

- Methodology :

- Synthesize analogues via alkylation (e.g., Scheme 3 in ).

- Test potency using calcium flux assays in HEK293 cells expressing GPR84.

- Compare EC₅₀ values to establish SAR trends (Table 4 in ) .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Data Analysis : Cross-validate results using orthogonal assays (e.g., cAMP inhibition vs. β-arrestin recruitment). Contradictions may arise from differences in cell lines, assay conditions, or compound stability.

- Case Study : In GPR84 studies, compound 44 (6-alkylpyrimidine-2,4-diol) showed reduced potency compared to 43 (2-alkylpyrimidine-4,6-diol), highlighting the importance of substitution position .

Q. What experimental designs are effective for studying the stereoselective bioactivity of this compound derivatives?

- Biotransformation : Use plant-based catalysts (e.g., Daucus carota roots) for enantioselective hydrolysis of diacetate precursors. Monitor optical purity via chiral HPLC .

- Conditions : Optimize temperature (25–30°C) and reaction time (2–3 days) to maximize yield of (+)- or (−)-monoacetate isomers .

Q. Methodological Challenges

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

- Solutions :

- Use co-solvents (e.g., DMSO ≤0.1%) to enhance solubility without cytotoxicity.

- Prepare stock solutions in NaOH (pH-adjusted) and dilute in assay buffers .

Q. What strategies improve the yield of 4,6-dichloro-2-methylpyrimidine intermediates during halogenation reactions?

- Optimization :

Properties

IUPAC Name |

5-amino-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4(9)3(6)5(10)8-2/h6H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICLTNFWMVEECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251588 | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98797-08-1 | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98797-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 5-amino-6-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.